Coumarin Suberoylanilide Hydroxamic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

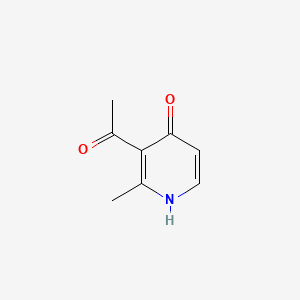

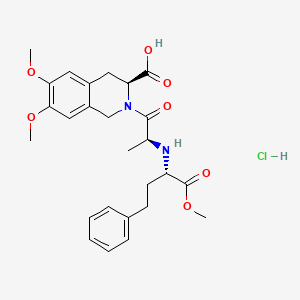

Coumarin Suberoylanilide Hydroxamic Acid (CSAH) is a small molecule inhibitor of histone deacetylases (HDACs). It is a member of the hydroxamic acid class of HDAC inhibitors, which have been studied for their potential to treat a variety of diseases, including cancer. CSAH has been studied for its ability to modulate gene expression, regulate cell growth and differentiation, and induce apoptosis.

科学的研究の応用

Neuroplasticity Enhancement

Coumarin-SAHA is known to be a driver molecule of neuroplasticity . Neuroplasticity is a crucial property of the central nervous system to change its activity in response to intrinsic or extrinsic stimuli . This compound modulates and promotes neuroplasticity in both healthy and disease conditions . It has been found to improve memory, learning, and behavior, and correct faulty neuronal functioning .

Anticancer Activity

Many analogs of Coumarin-SAHA have shown good to excellent inhibitory activity against HDACs and have displayed antiproliferative activity against human cancer cell lines .

Fluorescent Probe for HDAC

Coumarin-SAHA is used as a fluorescent probe that competitively binds HDAC . The fluorescence excitation and emission maxima of free Coumarin-SAHA are 325 and 400 nm, respectively, and are quenched by 50% when bound to HDAC8 . This probe can be used to determine binding affinities and dissociation off-rates of HDAC enzyme-inhibitor complexes .

High-Throughput Screening

Due to its fluorescent properties, Coumarin-SAHA is well-suited for high-throughput screening . This makes it a valuable tool in the discovery and development of new drugs.

Disease-Modifying Therapies

Coumarin-SAHA has potential applications in disease-modifying therapies . In particular, it has been studied in the context of neurodevelopmental disorders with pharmaco-resistant seizures and/or severe cognitive impairment .

将来の方向性

: Singh RK, Mandal T, Balasubramanian N, Cook G. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors. Anal Biochem. 2010 Sep 22;408(2):309-15. DOI: 10.1016/j.ab.2010.08.040. : Cloning, Expression and Purification of Recombinant Human HDAC8. NIH-PA Author Manuscript. Available at Studocu. : Vibronic coupling and hydration were taken into account when describing the absorption of coumarin C343 (both neutral and anionic forms) in an aqueous media. Available at Springer.

特性

IUPAC Name |

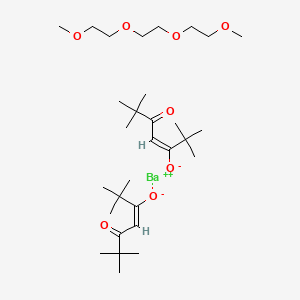

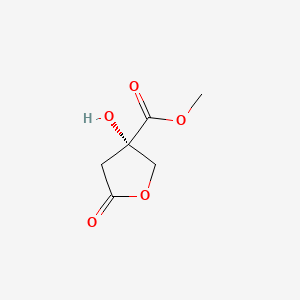

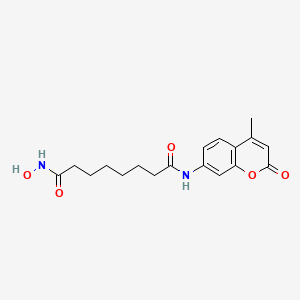

N'-hydroxy-N-(4-methyl-2-oxochromen-7-yl)octanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-12-10-18(23)25-15-11-13(8-9-14(12)15)19-16(21)6-4-2-3-5-7-17(22)20-24/h8-11,24H,2-7H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRCADVJNRJJAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCCCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693947 |

Source

|

| Record name | N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260635-77-5 |

Source

|

| Record name | N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does Coumarin-SAHA interact with Histone Deacetylases (HDACs) and what are the downstream effects of this interaction?

A1: Coumarin-SAHA (c-SAHA) acts as a competitive inhibitor of HDACs. While the exact mechanism isn't detailed in the provided abstracts, it's likely that c-SAHA, similar to SAHA, binds within the active site of HDACs, preventing the removal of acetyl groups from histone proteins. [] This inhibition of HDAC activity can lead to increased histone acetylation, influencing gene expression and downstream cellular processes. []

Q2: How can Coumarin-SAHA be used to determine the binding affinities and off-rates of other HDAC inhibitors?

A2: Coumarin-SAHA exhibits fluorescence properties with excitation at 325 nm and emission at 400 nm. [] When c-SAHA binds to HDAC, its fluorescence intensity changes. By introducing other HDAC inhibitors to this complex, researchers can observe competitive binding. The decrease in c-SAHA fluorescence intensity allows for the calculation of the binding affinity (Kd) and dissociation off-rates (koff) of the competing HDAC inhibitors. This method is particularly advantageous as it doesn't rely on polarization accessories or energy transfer from the enzyme to the probe. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。